Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C16H11BrO6 and its molecular weight is 379.162. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation
Synthesis of Benzofuran Derivatives : A study by Jackson and Marriott (2002) explored the synthesis of various benzofuran derivatives, including 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione, through the treatment of benzofuran carboxylic acid. This research contributes to the understanding of synthetic pathways for related benzofuran compounds (Jackson & Marriott, 2002).
Conversion to Diarylfuran Carboxylic Acid Esters : In a study by Reddy et al. (2002), α-Arylidene-γ-ΚEΤΟ esters were converted to diarylfuran carboxylic acid esters. This showcases the flexibility of furan derivatives in synthetic chemistry, relevant for compounds like methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002).
Potential as β-Lactamase Substrates : Adediran et al. (2001) synthesized benzofuran-2-ones as potential β-lactamase substrates, indicating a possible application in antibiotic research and development (Adediran, Cabaret, Drouillat, Pratt, & Wakselman, 2001).
Structural and Mechanistic Studies
Furofuran Annulation : Research by Brimble et al. (1989) involved the furofuran annulation to activated benzoquinones, contributing to the understanding of complex ring systems which are structurally similar to benzofuran derivatives (Brimble, Brimble, & Gibson, 1989).
Cytotoxic Activity of Benzofuran Derivatives : Kossakowski et al. (2005) explored the cytotoxic potential of derivatives of benzo[b]furancarboxylic acids, indicating the relevance of benzofuran derivatives in cancer research (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).
Antimicrobial Screening of Benzofuran Derivatives : Kumari et al. (2019) reported on the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, highlighting the potential of benzofuran derivatives in antimicrobial applications (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Properties
IUPAC Name |
methyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO6/c1-8-14(16(19)20-2)9-6-13(10(17)7-12(9)22-8)23-15(18)11-4-3-5-21-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGSKIDWYYTIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CO3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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